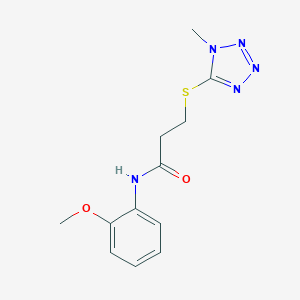![molecular formula C13H11N5O2S2 B270010 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270010.png)
2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has biochemical and physiological effects on various organisms. In bacteria, the compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In plants, the compound has been shown to inhibit the growth of weeds and pests.
实验室实验的优点和局限性
The advantages of using 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its low toxicity, high stability, and broad-spectrum activity. However, the limitations of using the compound include its low solubility in water and its potential side effects on non-target organisms.
未来方向
There are several future directions for the research on 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. These include:
1. Further investigation of the mechanism of action of the compound.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential use of the compound as a fluorescent probe in materials science.
4. Exploration of the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of the compound as a herbicide or insecticide in agriculture.
Conclusion:
In conclusion, 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has potential applications in various fields. The compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory activities, as well as its potential use as a fluorescent probe. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in medicine, agriculture, and materials science.
合成方法
The synthesis method of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature. The compound can be synthesized by the reaction of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole with thioglycolic acid, followed by the reaction with 2-amino-1,3,4-thiadiazole and acetic anhydride. The reaction scheme is as follows:
科学研究应用
2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been studied for its antimicrobial, antitumor, and anti-inflammatory activities. In agriculture, the compound has been investigated for its herbicidal and insecticidal properties. In materials science, the compound has been studied for its potential use as a fluorescent probe.
属性
产品名称 |
2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
分子式 |
C13H11N5O2S2 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N5O2S2/c1-8-4-2-3-5-9(8)11-16-18-13(20-11)21-6-10(19)15-12-17-14-7-22-12/h2-5,7H,6H2,1H3,(H,15,17,19) |
InChI 键 |
MNIRAFSBVANYQH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
规范 SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269927.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269930.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B269932.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269934.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)

![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)

